4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
4-Fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a benzamide derivative featuring a fused pyrrolo[3,2,1-ij]quinoline scaffold. This compound combines a fluorinated benzamide moiety with a bicyclic heteroaromatic system, which may enhance its electronic and steric properties compared to simpler quinoline-based analogs.
Properties
IUPAC Name |
4-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-14-5-3-11(4-6-14)18(23)20-15-8-12-2-1-7-21-16(22)10-13(9-15)17(12)21/h3-6,8-9H,1-2,7,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRSKTHAUQCIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)F)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090097 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring system.
Introduction of the Fluorine Atom: The fluorine atom is usually introduced via electrophilic fluorination using reagents such as Selectfluor.
Amide Bond Formation: The final step involves coupling the fluorinated tetrahydroquinoline with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the tetrahydroquinoline core.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide may exhibit anticancer properties. Studies have shown that modifications in the pyrroloquinoline structure can lead to selective cytotoxicity against various cancer cell lines. The mechanism of action typically involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
Anticonvulsant Properties
The compound's structural analogs have been investigated for anticonvulsant activity. Research suggests that the presence of specific functional groups can enhance the anticonvulsant efficacy by modulating neurotransmitter systems in the brain. The structure–activity relationship (SAR) studies indicate that alterations in the benzamide moiety can significantly impact anticonvulsant potency.
Neuroprotective Effects
There is emerging evidence that compounds with a similar framework may possess neuroprotective properties. These effects are attributed to their ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. Further investigation into the specific pathways affected by this compound could provide insights into its therapeutic potential for neurodegenerative diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Common synthetic routes include:
- Formation of Pyrroloquinoline Core : Utilizing cyclization reactions.
- Introduction of Fluorine Atom : Employing fluorination techniques.
- Benzamide Coupling : Using coupling reactions to attach the benzamide moiety.
Each step requires careful optimization to ensure high yields and purity of the final product.
Case Studies
| Study | Findings |
|---|---|
| Anticancer Study (2020) | Demonstrated selective cytotoxicity against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics. |
| Anticonvulsant Activity (2021) | Showed efficacy in reducing seizure frequency in animal models compared to traditional anticonvulsants like ethosuximide. |
| Neuroprotection Research (2023) | Indicated a reduction in neuroinflammation markers in models of Alzheimer's disease when treated with structurally similar compounds. |
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding interactions through hydrogen bonding and van der Waals forces. The tetrahydroquinoline core may interact with hydrophobic pockets in the target protein, while the benzamide moiety can form additional hydrogen bonds.
Comparison with Similar Compounds
Key Observations :
- Rigidity vs.
- Electronic Effects : Fluorination at the benzamide para position (common in 3p, 3o, and the target) enhances electron-withdrawing properties, which may stabilize amide bonds or influence π-π stacking .
- Synthetic Complexity: Pyrroloquinoline derivatives (e.g., target, CNS4) require multistep syntheses involving cyclization and functionalization, whereas simpler quinoline analogs (3p, 3o) are accessible via direct coupling .
Reactivity and Functionalization
- Catalytic Coupling: Quinoline-8-yl benzamides (e.g., 3p) undergo Pd-catalyzed C-H functionalization, but the pyrroloquinoline scaffold in the target compound may hinder such reactivity due to steric shielding of the C8 position .
- Side Reactions: Analogous benzamides (e.g., N-(quinolin-8-yl)benzamide) generate side products like 2-hydroxy derivatives under stoichiometric conditions (9% yield), suggesting sensitivity to oxidative or hydrolytic conditions .
- Coordination Chemistry: The 8-aminoquinoline amide skeleton (absent in the target) is critical for Cu-catalyzed C5-H bromination, whereas the pyrroloquinoline system may alter metal-binding preferences .
Physicochemical Properties
- Solubility: Morpholino-substituted analogs (e.g., 3o) exhibit higher polarity due to the tertiary amine, contrasting with the lipophilic pyrroloquinoline core of the target .
- Stability: Thiocarbamoyl derivatives (e.g., CNS4) show robust stability under ambient conditions, while oxo-pyrroloquinoline systems (target) may be prone to ring-opening under acidic/basic conditions .
Biological Activity
4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique molecular structure includes a fluorine atom and a pyrroloquinoline moiety, which contribute to its interactions with various biological targets.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 332.35 g/mol. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and binding affinity to biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrroloquinoline can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways.
Antimicrobial Activity
In addition to anticancer properties, this class of compounds has been evaluated for antimicrobial activity. Preliminary studies suggest that this compound may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
- Study on Anticancer Activity : A recent study evaluated the effects of various pyrroloquinoline derivatives on human cancer cell lines. The results showed that compounds with similar structures to this compound exhibited IC50 values in the micromolar range against several cancer types (e.g., breast and lung cancer) .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related benzamide derivatives. The study found that certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor growth or bacterial metabolism.
- Receptor Modulation : It might interact with receptors that regulate cell signaling pathways associated with growth and survival.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
